N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is a complex organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a hydroxy group attached to a tetrahydrobenzo[f][1,4]oxazepine ring system. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
This compound is a type of amide , which are known to interact with a wide range of biological targets, including enzymes and receptors
Biochemical Pathways
The biochemical pathways affected by N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde are currently unknown Given the diversity of amide targets, it is likely that this compound could influence multiple pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Biochemical Analysis
Biochemical Properties
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of hydroxyl and formyl groups in its structure . These interactions can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways may involve the activation or inhibition of specific receptors or enzymes, leading to changes in downstream signaling cascades.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biochemical intermediates . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can influence the compound’s activity and function, contributing to its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde typically involves multiple steps. One common method starts with the protection of the hydroxy group using a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the oxazepine ring through a cyclization reaction. The formyl group is then introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a primary alcohol
Substitution: Formation of free amine derivatives
Scientific Research Applications
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Lacks the formyl group, making it less reactive in certain chemical transformations.
8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde: Lacks the Boc protection, making it more reactive but less stable.
Uniqueness
N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
IUPAC Name |
tert-butyl 7-formyl-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-4-5-20-13-7-12(18)11(9-17)6-10(13)8-16/h6-7,9,18H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSNRRRRDWSBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC(=C(C=C2C1)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.